Sodium lactobionate

Description

BenchChem offers high-quality Sodium lactobionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium lactobionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

27297-39-8 |

|---|---|

Molecular Formula |

C12H23NaO13 |

Molecular Weight |

398.29 g/mol |

IUPAC Name |

sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.Na.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h3-10,12-20H,1-2H2,(H,21,22);;1H2/q;+1;/p-1 |

InChI Key |

SYHQNAQDMATZMZ-UHFFFAOYSA-M |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Na+] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

"sodium lactobionate chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analysis of sodium lactobionate (B10762962). The information is intended to support research, development, and quality control activities involving this versatile excipient.

Chemical and Physical Properties

Sodium lactobionate is the sodium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose.[1] It is a white to off-white crystalline powder.[2][3] This compound is valued in the pharmaceutical industry for its functions as a stabilizer, antioxidant, and formulation excipient.[1][]

Physicochemical Properties

A summary of the key physicochemical properties of sodium lactobionate is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₁NaO₁₂ (anhydrous) | [5] |

| Molecular Weight | 380.28 g/mol (anhydrous) | [5] |

| Appearance | White to pale yellow crystalline powder | [2][3][6] |

| Melting Point | Approximately 125 °C with decomposition | [2][3][6] |

| Specific Optical Rotation | +23.0° to +29.0° (anhydrous substance) | [2][3] |

| pKa | 3.8 (for lactobionic acid) | [7] |

Solubility

The solubility of sodium lactobionate in various solvents is summarized in Table 2. Quantitative data for solubility is not widely available in the literature; therefore, descriptive terms from pharmacopeial monographs are provided.

| Solvent | Solubility | References |

| Water | Freely soluble | [1][2][3][6] |

| Glacial Acetic Acid | Slightly soluble | [2][3][6] |

| Anhydrous Ethanol (B145695) | Slightly soluble | [2][3][6] |

| Methanol (B129727) | Slightly soluble | [2][3][6] |

| Acetone | Nearly insoluble | [8] |

| Ether | Nearly insoluble | [8] |

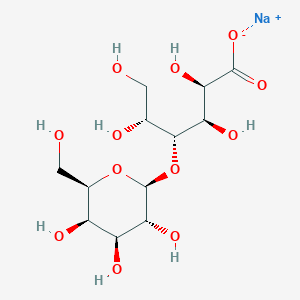

Chemical Structure

The chemical structure of sodium lactobionate consists of a galactose moiety linked to a gluconate moiety via an ether bond. The sodium ion is associated with the carboxylate group of the gluconic acid.

Caption: Chemical structure of Sodium Lactobionate.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of sodium lactobionate.

Synthesis of Sodium Lactobionate from Lactose (B1674315)

This protocol describes the catalytic oxidation of lactose to produce sodium lactobionate.[5]

Materials:

-

Lactose

-

Distilled water

-

0.5% Au/ZnO catalyst

-

1N Sodium Hydroxide (B78521) (NaOH) solution

-

Methanol

Procedure:

-

Dissolve 9 kg of lactose in 90 L of distilled water in a suitable reaction vessel.

-

Add the 0.5% Au/ZnO catalyst to the lactose solution.

-

Mechanically stir the mixture and introduce oxygen into the reactor.

-

Maintain the reaction at a normal pressure and a temperature of 85°C.

-

Continuously monitor the pH and maintain it at 10 by the controlled addition of 1N NaOH solution.

-

After 10 hours, stop the reaction.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate by evaporation.

-

Add methanol to the concentrated solution to induce crystallization.

-

Cool the solution to 5°C to complete the crystallization process.

-

Collect the sodium lactobionate crystals by filtration.

Purification of Sodium Lactobionate

The following protocols describe common methods for the purification of lactobionic acid and its salts.[9][10]

-

Dissolve the crude sodium lactobionate in a minimal amount of water.

-

With vigorous stirring, add cold 96% (v/v) ethanol to the solution to reach a final ethanol concentration of 70-96% (v/v).

-

Continue stirring to allow for complete precipitation.

-

Collect the precipitated sodium lactobionate by centrifugation or filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum.

This method is used to convert sodium lactobionate to lactobionic acid, which can then be re-neutralized to form a highly purified sodium salt.[7][11]

-

Prepare a strong acid cation exchange resin (e.g., Amberlite™ FPC23 H) by washing with deionized water, followed by treatment with 5% hydrochloric acid to convert it to the H⁺ form. Wash with deionized water until the eluate is neutral.

-

Pack the resin into a chromatography column.

-

Dissolve the sodium lactobionate sample in deionized water.

-

Load the sample onto the column at a controlled flow rate.

-

Elute the column with deionized water. The eluate will be a solution of lactobionic acid.

-

The lactobionic acid solution can be carefully neutralized with a high-purity sodium hydroxide solution to yield pure sodium lactobionate.

Analytical Methods

This method is suitable for determining the purity of lactobionic acid and its salts.[10]

-

Column: Aminex HPX-87C carbohydrate column or a suitable reverse-phase C18 column.

-

Mobile Phase: 0.450 mM Sulphuric acid in water.[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Column Temperature: 75°C.[10]

-

Detector: Refractive Index (RI).

-

Sample Preparation: Dissolve the sample in deionized water, and centrifuge or filter through a 0.45 µm filter before injection.

A qualitative method for the identification of sodium lactobionate.[2][3]

-

Plate: TLC silica (B1680970) gel plate.

-

Mobile Phase: A mixture of concentrated ammonia, ethyl acetate, water, and methanol.

-

Application: 5 µL of a 10 mg/mL solution in water.

-

Development: Over 3/4 of the plate.

-

Detection: Spray with an ammonium (B1175870) molybdate (B1676688) solution and heat at 110°C for 15 minutes. The principal spot should correspond in position and color to a reference standard.

Workflow and Signaling Pathways

As an excipient, sodium lactobionate does not have a direct signaling pathway. Instead, its utility can be visualized through its synthesis and purification workflow, which is critical for ensuring its quality in drug formulations.

Caption: Workflow for the synthesis and purification of sodium lactobionate.

References

- 1. Lactobionic acid - Wikipedia [en.wikipedia.org]

- 2. Lactobionic Acid N Sodium Lactobionate Manufacturer Exporter [anniechemie.com]

- 3. Lactobionic Acid n Sodium Lactobionate Manufacturers [aakashmanthanindustries.com]

- 5. CN102875612A - Method for preparing lactobionic acid and lactobinate through catalytic oxidation - Google Patents [patents.google.com]

- 6. Lactobionic Acid BP n Commercial Pure Manufacturers [lactobionicacid.com]

- 7. RU2603195C1 - Method of producing lactobionic acid - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"in vivo and in vitro studies of sodium lactobionate"

An In-Depth Technical Guide to In Vivo and In Vitro Studies of Sodium Lactobionate (B10762962)

Introduction

Sodium lactobionate, the sodium salt of lactobionic acid, is a disaccharide formed from gluconic acid and galactose.[1] It is widely recognized for its applications in the pharmaceutical, cosmetic, and food industries.[1][2] In the medical field, it is a key component in organ preservation solutions due to its ability to provide osmotic support and prevent cell swelling during hypothermic storage.[1] Its properties as an antioxidant, a stabilizer in drug formulations, and a gentle exfoliant in dermatological products have prompted extensive research.[1][][4] This guide provides a comprehensive overview of the in vivo and in vitro studies investigating the efficacy, mechanisms, and applications of sodium lactobionate, with a focus on organ preservation and dermatology.

In Vivo Studies of Sodium Lactobionate

In vivo research has been crucial in validating the therapeutic and protective effects of sodium lactobionate, particularly in complex biological systems.

Organ Preservation

A primary application of sodium lactobionate is in organ preservation solutions, most notably the Sodium Lactobionate Sucrose (B13894) (SLS) solution. Studies have compared its efficacy against the standard University of Wisconsin (UW) solution.

Key Findings:

-

Liver Preservation: In rat models, a simplified SLS solution demonstrated superior 20-hour liver preservation compared to the UW solution. The addition of chlorpromazine (B137089) to the SLS solution significantly improved survival rates post-transplantation.[5] However, for 24-hour preservation of canine livers, the UW solution showed better animal survival, suggesting that sucrose in SLS may not be an ideal substitute for raffinose (B1225341) for canine liver preservation.[6] A clinical trial comparing high-sodium versus high-potassium lactobionate/raffinose solutions for human liver preservation found no significant differences in liver function, rejection episodes, or primary non-function, indicating that a sodium-based solution is a viable option.[7]

-

Kidney Preservation: For canine kidney preservation, the SLS solution performed as well as or even slightly better than the UW solution.[6][8]

-

Heart Preservation: In a rabbit heterotopic heart transplantation model, the UW solution (a K+ Lactobionate-based fluid) provided better functional recovery and higher adenosine (B11128) diphosphate (B83284) content compared to a Na+ Lactobionate-based solution after 6 hours of cold storage.[9]

Quantitative Data Summary

| Organ | Animal Model | Preservation Solution | Preservation Time | 7-Day Survival Rate | Reference |

| Liver | Rat | UW Solution | 20 hours | 1 of 14 (7%) | [5] |

| Liver | Rat | SLS | 20 hours | 4 of 14 (29%) | [5] |

| Liver | Rat | SLS + Chlorpromazine (1 mg/L) | 20 hours | 7 of 8 (88%) | [5] |

| Liver | Canine | UW Solution | 24 hours | Not specified, but superior to SLS | [6] |

| Liver | Canine | SLS + Chlorpromazine (1 mg/L) | 24 hours | Not specified, but inferior to UW | [6] |

| Heart | Rabbit | UW Solution | 6 hours | N/A (Functional recovery was better) | [9] |

| Heart | Rabbit | Na+ Lactobionate Solution | 6 hours | N/A (Functional recovery was lower) | [9] |

Experimental Protocol: Rat Liver Preservation and Transplantation

-

Donor Animal Preparation: A donor rat is anesthetized.

-

In Situ Flushing: The liver is flushed in situ through the portal vein with either the UW solution or the SLS solution (containing 1 mg/L of chlorpromazine).[5][6]

-

Organ Harvest and Storage: The liver is excised and stored hypothermically (at 4°C) in the same preservation solution for a specified duration (e.g., 20 hours).[5][9]

-

Orthotopic Transplantation: The preserved liver is transplanted into a recipient rat.[5]

-

Assessment of Graft Function: Post-transplantation, animal survival is monitored for at least 7 days. Liver function is assessed by measuring levels of circulating liver enzymes (e.g., lactic dehydrogenase) and bilirubin.[5][7]

Dermatological Applications

Lactobionic acid (the active form of sodium lactobionate in acidic formulations) is used in cosmetics for its anti-aging and moisturizing properties.

Key Findings:

-

Skin pH Reduction: A moisturizer containing 10% lactobionic acid was shown to significantly reduce skin surface pH without causing irritation or impairing the skin barrier.[10][11] This acidification is a strategy used in managing certain inflammatory dermatoses.[10]

-

Anti-aging Effects: A controlled usage study demonstrated that lactobionic acid provides significant anti-aging benefits, including improvements in skin firmness and thickness and a reduction in mild irritation.[4] These effects are attributed to its antioxidant and matrix metalloproteinase (MMP) inhibiting properties.[4]

Quantitative Data Summary

| Parameter | Treatment | Duration | Result | Reference |

| Skin Surface pH | 10% Lactobionic Acid Emulsion | 1 hour | Significant reduction in pH | [10][11] |

| Skin Firmness & Thickness | 8% Lactobionic Acid Cream | 12 weeks | Significant increase | [4] |

| Skin Irritation | 8% Lactobionic Acid Cream | 12 weeks | Significant reduction in pre-existing mild irritation | [4] |

In Vitro Studies of Sodium Lactobionate

In vitro models have been instrumental in elucidating the cellular and biochemical mechanisms of sodium lactobionate.

Mechanisms in Organ Preservation

Key Findings:

-

Reduced Enzyme Leakage: In rat liver preservation studies, the effluent from livers stored in SLS with chlorpromazine had significantly lower levels of lactic dehydrogenase (LDH), an indicator of cellular injury, compared to livers stored in UW or SLS alone.[5]

-

pH Maintenance: The pH drop in the effluent was significantly less in the SLS + chlorpromazine group, indicating better maintenance of cellular homeostasis.[5]

-

Energy Metabolism: In rabbit heart preservation, hearts stored in UW solution had significantly higher levels of adenosine diphosphate (ADP) and total adenine (B156593) nucleotides compared to those stored in a sodium lactobionate solution, suggesting better preservation of the cellular energy pool.[9]

Quantitative Data Summary

| Parameter | Organ Model | Preservation Solution | Result | Reference |

| LDH in Effluent (IU/L) | Rat Liver | UW Solution | 525 +/- 78 | [5] |

| LDH in Effluent (IU/L) | Rat Liver | SLS | 492 +/- 44 | [5] |

| LDH in Effluent (IU/L) | Rat Liver | SLS + Chlorpromazine (1 mg/L) | 290 +/- 39 | [5] |

| Effluent pH | Rat Liver | UW Solution | 6.42 +/- 0.12 | [5] |

| Effluent pH | Rat Liver | SLS | 6.64 +/- 0.18 | [5] |

| Effluent pH | Rat Liver | SLS + Chlorpromazine (1 mg/L) | 7.07 +/- 0.02 | [5] |

| Total Adenine Nucleotide | Rabbit Heart | UW Solution | Significantly higher than Na+ Lactobionate | [9] |

Dermatological and Cellular Effects

Key Findings:

-

Safety and Irritation: In vitro skin irritation tests using cell culture techniques (fibroblasts and keratinocytes) confirmed the low irritation potential of a 10% lactobionic acid emulsion, aligning with in vivo results.[10][11]

-

Antioxidant Activity: Lactobionic acid demonstrated significant antioxidant activity in 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging and lipid peroxidation inhibition assays.[12] This antioxidant property may help prevent skin changes related to aging.[4]

-

Prebiotic Properties: Lactobionic acid showed a prebiotic effect, particularly promoting the growth of the probiotic bacterium Lactobacillus fermentum.[13][14]

-

MMP Inhibition: Studies have identified lactobionate as an inhibitor of matrix metalloproteinase (MMP) enzymes.[4] Excessive MMP activity contributes to the degradation of the skin's extracellular matrix, leading to wrinkles and laxity.[4]

Quantitative Data Summary

| Activity | Assay/Model | Concentration | Result | Reference |

| Antioxidant | DPPH Scavenging | Not specified | Satisfying antioxidant activity | [12] |

| Antioxidant | Rapeseed Oil Oxidation | 10 mg/cm³ | 19.6% reduction in peroxide value | [14] |

| Prebiotic | Bacterial Growth | 16 mg/cm³ | Particularly evident effect on Lactobacillus fermentum | [13][14] |

| MMP Inhibition | Not specified | Not specified | Lactobionate inhibits MMPs | [4] |

Experimental Protocol: In Vitro Skin Irritation Test

-

Cell Culture: Human keratinocyte and fibroblast cell lines are cultured under standard conditions.[10]

-

Treatment: Cells are exposed to the test substance (e.g., an emulsion containing 10% lactobionic acid) for a defined period.[10]

-

Cytotoxicity Assay: Cell viability is assessed using a standard method, such as the MTT assay, which measures mitochondrial activity.

-

Data Analysis: The results are compared to negative and positive controls to determine the irritation potential of the substance. A satisfactory safety profile is indicated by high cell viability after exposure.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Matrix Metalloproteinase (MMP) Inhibition Lactobionate has been shown to inhibit MMPs, which are key enzymes in the degradation of collagen and other extracellular matrix proteins.[4] This inhibition is a crucial mechanism for its anti-aging effects on the skin.

NF-κB Signaling Pathway (Note on D-sodium lactate) A study on bovine mammary epithelial cells demonstrated that D-sodium lactate (B86563) (a related, but distinct, compound) can exacerbate lipopolysaccharide (LPS)-induced inflammation by promoting the activation of the NF-κB signaling pathway via histone lactylation.[15] While this study was not on sodium lactobionate, it points to a potential area of research regarding the immunomodulatory effects of lactate-containing molecules.

Experimental Workflows

Workflow for In Vivo Organ Preservation and Transplantation This workflow outlines the key steps in evaluating the efficacy of a preservation solution like SLS in an animal model.

Conclusion

In vivo and in vitro studies have firmly established sodium lactobionate as a valuable compound with diverse applications. In organ preservation, sodium lactobionate-based solutions, particularly when modified with agents like chlorpromazine, are effective for the storage of livers and kidneys, offering a simplified alternative to more complex solutions.[5][6] In dermatology, its role as a gentle, non-irritating acidifying and moisturizing agent with proven anti-aging effects through antioxidant and MMP-inhibiting mechanisms is well-supported.[4][10] The existing body of research provides a strong foundation for its use, while ongoing investigations into its influence on cellular signaling pathways and its potential as a prebiotic continue to reveal new therapeutic and functional possibilities. Future research should focus on optimizing organ-specific preservation solutions and further exploring its immunomodulatory and drug delivery capabilities.

References

- 1. Lactobionic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. Successful 20-hour rat liver preservation with chlorpromazine in sodium lactobionate sucrose solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium Lactobionate Sucrose Solution for Canine Liver and Kidney Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A prospective randomized clinical trial of liver preservation using high-sodium versus high-potassium lactobionate/raffinose solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Canine and cadaver kidney preservation with sodium lactobionate sucrose solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo comparative study of two lactobionate based solutions for prolonged heart preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 10% Lactobionic acid-containing moisturizer reduces skin surface pH without irritation-An in vivo/in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lactobionic acid as antioxidant and moisturizing active in alkyl polyglucoside-based topical emulsions: the colloidal structure, stability and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The antioxidant and prebiotic properties of lactobionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-sodium lactate promotes the activation of NF-κB signaling pathway induced by lipopolysaccharide via histone lactylation in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Lactobionate: A Comprehensive Technical Guide to its Chelating Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy acid that has garnered significant attention for its versatile applications in the pharmaceutical, cosmetic, and food industries. A key attribute contributing to its functionality is its potent ability to chelate metal ions. This technical guide provides an in-depth exploration of sodium lactobionate as a chelating agent, detailing its mechanism of action, quantitative data on its metal-binding affinities, experimental protocols for evaluating its chelating activity, and its current and potential therapeutic applications.

Introduction

Lactobionic acid is a disaccharide formed from the oxidation of lactose, comprising a gluconic acid moiety linked to a galactose unit. Its sodium salt, sodium lactobionate, is highly valued for its antioxidant, moisturizing, and stabilizing properties.[1][2] Central to these functions is its capacity to form stable complexes with multivalent metal ions, a process known as chelation. This property is particularly crucial in biological systems where free transition metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage.[3][4][5] By sequestering these metal ions, sodium lactobionate mitigates their pro-oxidant activity, making it a valuable ingredient in organ preservation solutions, pharmaceutical formulations, and potentially in the treatment of metal overload disorders.[5]

Mechanism of Chelation

Sodium lactobionate's chelating ability stems from the numerous hydroxyl (-OH) groups and the carboxylate (-COO⁻) group in its molecular structure. These groups act as electron-donating ligands that can coordinate with a central metal ion, forming multiple coordinate bonds to create a stable, ring-like structure known as a chelate. This sequestration of the metal ion effectively shields it from participating in detrimental redox reactions.

The primary antioxidant mechanism of sodium lactobionate is the inhibition of the Fenton reaction. By chelating ferrous (Fe²⁺) and ferric (Fe³⁺) ions, it prevents them from catalyzing the conversion of hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH).[3][4]

Figure 1: Mechanism of metal ion chelation by sodium lactobionate and subsequent inhibition of ROS generation.

Quantitative Data: Metal Ion Stability Constants

The stability of the complex formed between a chelating agent and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The stability constants for D-lactobionate with several bivalent metal ions have been determined, highlighting its efficacy in sequestering these ions.

| Metal Ion | log K₁ | log β₂ |

| Cu(II) | 3.10 | 5.48 |

| Ni(II) | 2.21 | - |

| Co(II) | 1.95 | - |

| Zn(II) | 1.85 | - |

| Mn(II) | 1.60 | - |

| Cd(II) | 1.75 | - |

| Ca(II) | 1.25 | - |

| Table 1: Stability constants for D-lactobionate complexes with bivalent metal ions. Data sourced from potentiometric studies. |

Experimental Protocols

The evaluation of the chelating activity of sodium lactobionate can be performed using various established experimental protocols.

Potentiometric Titration for Determination of Stability Constants

This method is used to determine the stability constants of metal-ligand complexes in solution.

Materials:

-

Sodium lactobionate solution of known concentration

-

Metal salt solutions (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.) of known concentrations

-

Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized nitric acid (HNO₃) solution

-

Potassium nitrate (B79036) (KNO₃) for maintaining ionic strength

-

High-precision pH meter with a glass electrode

-

Thermostated titration vessel

-

Nitrogen gas supply

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a series of solutions in the titration vessel, each containing a known concentration of the metal ion and sodium lactobionate. Maintain a constant ionic strength using KNO₃.

-

Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

-

Perform a separate titration of a solution containing only the metal ion and another containing only sodium lactobionate to determine their respective hydrolysis and protonation constants.

-

The stability constants are calculated from the titration data using specialized software that fits the potentiometric curves.

Spectrophotometric Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)

This assay is a common method to screen for the iron-chelating ability of a compound. It is based on the competition between the chelating agent and ferrozine (B1204870) for the ferrous ions.

Materials:

-

Sodium lactobionate solutions at various concentrations

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM)

-

Methanol or another suitable solvent

-

UV-Vis spectrophotometer

Procedure:

-

In a test tube, mix a specific volume of the sodium lactobionate sample solution with a known volume of FeCl₂ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes) to allow for chelation.

-

Add the ferrozine solution to the mixture. Ferrozine will react with any unchelated Fe²⁺ to form a stable, magenta-colored complex.

-

Incubate for another defined period (e.g., 10 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).

-

A control is prepared without the sodium lactobionate sample.

-

The percentage of ferrous ion chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the sodium lactobionate sample.

Figure 2: Experimental workflow for the spectrophotometric ferrous ion chelating assay.

Applications in Research and Drug Development

The chelating properties of sodium lactobionate are leveraged in several key areas:

Organ Preservation

Sodium lactobionate is a crucial component of organ preservation solutions, such as the University of Wisconsin (UW) solution. Its primary roles are to prevent cell swelling (osmotic support) and to mitigate reperfusion injury by chelating free iron ions that are released during ischemia. This chelation prevents the iron-catalyzed formation of damaging free radicals upon reoxygenation of the organ.

Pharmaceutical Formulations

As an excipient, sodium lactobionate can stabilize drug formulations by chelating trace metal ions that might otherwise catalyze the degradation of the active pharmaceutical ingredient (API).[6]

Potential Therapeutic Applications in Metal Overload Disorders

The ability of sodium lactobionate to chelate metal ions suggests its potential as a therapeutic agent for diseases characterized by metal overload, although this is an area that requires further research.

-

Hemochromatosis: This genetic disorder leads to excessive iron accumulation in the body. While phlebotomy is the standard treatment, chelation therapy is used in some cases.[7][8] A non-toxic, orally available chelator like lactobionic acid could be a subject of future investigation.

-

Wilson's Disease: This is a rare inherited disorder of copper metabolism that results in toxic copper accumulation.[9] Current treatments involve copper chelating agents.[9] The potential of sodium lactobionate to chelate copper, as indicated by its stability constant, suggests it could be explored as a therapeutic option.

Figure 3: Potential therapeutic applications of sodium lactobionate based on its chelating properties.

Conclusion

Sodium lactobionate is a multi-functional compound with significant potential as a chelating agent. Its ability to form stable complexes with various metal ions, particularly iron, underpins its effectiveness as an antioxidant and a key component in organ preservation solutions. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its chelating capacity. While its application in pharmaceutical formulations is established, further research into its therapeutic potential for metal overload disorders like hemochromatosis and Wilson's disease is warranted. The favorable safety profile and biocompatibility of sodium lactobionate make it an attractive candidate for continued investigation in drug development and biomedical applications.

References

- 1. Biosynthesis of lactobionic acid: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactobionic Acid as a Potential Food Ingredient: Recent Studies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Potentiometric titration of iron(II) ions [leybold-shop.com]

- 5. Lactobionic acid as an iron chelator: a rationale for its effectiveness as an organ preservant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hemochromatosis.org [hemochromatosis.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov:443]

- 9. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Sodium Lactobionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy acid (PHA) increasingly recognized for its significant antioxidant properties. Composed of a galactose molecule linked to a gluconic acid molecule, its structure rich in hydroxyl groups underpins its capacity to mitigate oxidative stress.[1] This technical guide provides an in-depth overview of the core antioxidant mechanisms of sodium lactobionate, presenting quantitative data from scientific studies, detailed experimental protocols for assessing its antioxidant efficacy, and visual representations of its modes of action and relevant experimental workflows.

Core Antioxidant Mechanisms

The antioxidant activity of sodium lactobionate is primarily attributed to two key mechanisms:

-

Metal Ion Chelation: Sodium lactobionate is a potent chelator of metal ions, particularly iron (Fe²⁺ and Fe³⁺).[2][3] By forming stable complexes with these ions, it prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals (•OH) in biological systems. This sequestration of iron is a critical protective mechanism against the initiation of lipid peroxidation and subsequent cellular damage.[2]

-

Radical Scavenging: The multiple hydroxyl groups in the lactobionate molecule can donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions. While the primary antioxidant mechanism is considered to be metal chelation, its radical scavenging ability contributes to its overall antioxidant capacity.

While direct evidence for the modulation of specific antioxidant signaling pathways by sodium lactobionate is limited in current scientific literature, the activation of pathways such as the Nrf2-Keap1-ARE pathway is a common mechanism for many antioxidant compounds. It is plausible that lactobionic acid could influence such pathways, but further research is required to substantiate this.

Quantitative Antioxidant Data

The following tables summarize the available quantitative data on the antioxidant activity of lactobionic acid.

Table 1: Lipid Peroxidation Inhibition

| Assay System | Concentration of Lactobionic Acid | Incubation Conditions | Result | Reference |

| Rapeseed Oil Oxidation | 10 mg/cm³ | 10 days at 60°C | 19.6% reduction in peroxide value | [1][4] |

| Rapeseed Oil Oxidation | 5 mg/cm³ | 10 days at 60°C | 12.2% reduction in peroxide value | [1] |

Table 2: Radical Scavenging Activity

| Assay | Compound | EC₅₀ Value | Notes | Reference |

| DPPH Radical Scavenging | Lactobionic Acid in an emulsion | 53.63 mg/mL | The presence of an emulsion could influence the result. | [5] |

| DPPH Radical Scavenging | Enzymatically synthesized Lactobionic Acid (13 mM) | 60% scavenging after 6 hours | Showed 40% higher antioxidant capacity than commercial LBA in this study. | [6] |

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These are general protocols that can be adapted for the evaluation of sodium lactobionate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)

-

Sodium lactobionate solutions of varying concentrations

-

Methanol or ethanol (B145695) (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer (517 nm)

Procedure:

-

Prepare a stock solution of sodium lactobionate in a suitable solvent (e.g., water or methanol).

-

Prepare serial dilutions of the sodium lactobionate stock solution to obtain a range of concentrations for testing.

-

In a 96-well plate, add a specific volume of each sodium lactobionate dilution to individual wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank (solvent + DPPH solution) and a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sodium lactobionate solution.

-

Plot the percentage of scavenging against the concentration of sodium lactobionate to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

FRAP reagent:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.

-

-

Sodium lactobionate solutions of varying concentrations

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

-

96-well microplate

-

Microplate reader (593 nm)

Procedure:

-

Prepare a standard curve using known concentrations of ferrous sulfate.

-

Add a small volume of the sodium lactobionate sample or standard to the wells of a 96-well plate.

-

Add the FRAP reagent to each well and mix thoroughly.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Lipid source (e.g., linoleic acid, biological membrane preparation)

-

Pro-oxidant to induce lipid peroxidation (e.g., FeSO₄ and ascorbic acid)

-

Sodium lactobionate solutions of varying concentrations

-

Thiobarbituric acid (TBA) solution (0.8% w/v)

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

-

Water bath

-

Spectrophotometer (532 nm)

Procedure:

-

Prepare a reaction mixture containing the lipid source, pro-oxidant, and different concentrations of sodium lactobionate.

-

Incubate the mixture at 37°C for a specified time to allow for lipid peroxidation.

-

Stop the reaction by adding TCA and BHT.

-

Add the TBA solution to the mixture.

-

Heat the samples in a boiling water bath for a set time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without sodium lactobionate.

Iron Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).

Materials:

-

Ferrous chloride (FeCl₂) solution (2 mM)

-

Ferrozine (B1204870) solution (5 mM)

-

Sodium lactobionate solutions of varying concentrations

-

Methanol

-

Spectrophotometer (562 nm)

Procedure:

-

Mix the sodium lactobionate solution with the FeCl₂ solution.

-

Initiate the reaction by adding the ferrozine solution.

-

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

Measure the absorbance of the solution at 562 nm.

-

The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance of the reaction mixture with the sodium lactobionate.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

Sodium lactobionate exhibits significant antioxidant properties, primarily through its potent ability to chelate metal ions, thereby inhibiting the generation of highly reactive hydroxyl radicals. This is complemented by its capacity to scavenge free radicals. The quantitative data, though limited, demonstrates its efficacy in inhibiting lipid peroxidation. The provided experimental protocols offer a framework for the systematic evaluation of its antioxidant potential. While its direct interaction with cellular antioxidant signaling pathways remains an area for further investigation, the established mechanisms of action position sodium lactobionate as a promising ingredient for applications in pharmaceuticals and dermo-cosmetics aimed at mitigating oxidative stress. Further research is warranted to fully elucidate its cellular and molecular antioxidant mechanisms and to expand the quantitative understanding of its efficacy in various antioxidant assays.

References

- 1. The antioxidant and prebiotic properties of lactobionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Lactobionic acid as an iron chelator: a rationale for its effectiveness as an organ preservant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antioxidant and prebiotic properties of lactobionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multi-Enzymatic Synthesis of Lactobionic Acid Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium Lactobionate in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lactobionate (B10762962), a salt of lactobionic acid, has emerged as a critical component in the design of targeted drug delivery systems, particularly for liver-specific therapies. Its inherent biocompatibility, coupled with the specific affinity of its galactose moiety for the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes, makes it an ideal ligand for directing therapeutic agents to the liver. This technical guide provides a comprehensive overview of the application of sodium lactobionate in various drug delivery platforms, including nanoparticles, liposomes, and dendrimers. It delves into the synthesis and characterization of these systems, details experimental protocols for their evaluation, and presents quantitative data to facilitate comparison. Furthermore, this guide elucidates the underlying biological mechanisms, including the ASGPR-mediated endocytosis pathway, to provide a complete picture for researchers in the field.

Introduction: The Promise of Liver-Targeted Drug Delivery

The liver is a central organ in metabolism and is also the site of numerous diseases, including hepatitis, cirrhosis, and hepatocellular carcinoma. Systemic administration of drugs to treat these conditions often leads to off-target effects and reduced efficacy. Targeted drug delivery aims to overcome these limitations by concentrating the therapeutic agent at the site of action, thereby enhancing its effectiveness and minimizing systemic toxicity.

Sodium lactobionate has gained significant attention as a targeting moiety for liver-directed therapies.[1][2] Lactobionic acid is a disaccharide composed of galactose and gluconic acid. The galactose residue is recognized with high affinity by the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly found on the sinusoidal surface of hepatocytes.[3][4] This specific interaction facilitates the internalization of lactobionate-modified drug carriers into liver cells through a process known as receptor-mediated endocytosis.[5][6]

This guide will explore the multifaceted role of sodium lactobionate in the development of sophisticated drug delivery systems, providing the necessary technical details for researchers to design and evaluate their own targeted therapies.

The Asialoglycoprotein Receptor (ASGPR): The Gateway to Hepatocytes

The asialoglycoprotein receptor (ASGPR) is a key player in the clearance of desialylated glycoproteins from circulation.[6] It is a hetero-oligomeric protein complex composed of two subunits, ASGR1 and ASGR2.[6] The high expression of ASGPR on hepatocytes, estimated to be around 76,000 receptors per cell in HepG2 cells, makes it an attractive target for liver-specific drug delivery.[7]

ASGPR-Mediated Endocytosis Signaling Pathway

The binding of a lactobionate-conjugated drug delivery system to the ASGPR initiates a cascade of events leading to its internalization. This process is primarily mediated by clathrin-dependent endocytosis.[5][6] Upon ligand binding, the ASGPR-ligand complexes cluster in clathrin-coated pits on the cell surface. These pits then invaginate and pinch off to form clathrin-coated vesicles, which transport the cargo into the cell.

Inside the cell, the clathrin coat is shed, and the vesicle fuses with early endosomes. The acidic environment of the early endosome (pH ~6.0) facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the drug-loaded carrier is trafficked to late endosomes and subsequently to lysosomes. The acidic and enzyme-rich environment of the lysosome (pH ~5.0) promotes the degradation of the carrier and the release of the encapsulated drug into the cytoplasm to exert its therapeutic effect.

Caption: ASGPR-Mediated Endocytosis Pathway for Lactobionated Drug Carriers.

Lactobionated Drug Delivery Systems: A Quantitative Overview

A variety of nanocarriers have been functionalized with sodium lactobionate to achieve liver-specific drug delivery. The choice of the carrier depends on the physicochemical properties of the drug and the desired release profile. The following tables summarize key quantitative data for different lactobionated drug delivery systems reported in the literature.

Table 1: Lactobionated Chitosan (B1678972) Nanoparticles

| Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| Doxorubicin (B1662922) | 13.2 | 80 | 190 | +16.26 | [8] |

| Doxorubicin | 31.25 | - | 222 ± 12 | +19 ± 3 | [9] |

| 5-Fluorouracil | - | - | 468.3 | +48.24 | [10] |

Table 2: Lactobionated Liposomes

| Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| Cisplatin (B142131) | - | 18 | ~109 | Negative | [1] |

| Cisplatin | - | 8.31 ± 0.4 | 104.4 ± 11.5 | -40.5 ± 0.8 | [2] |

| Cisplatin & Doxorubicin | - | 85.29 ± 1.45 (Cisplatin), 73.62 ± 1.70 (Doxorubicin) | - | - | [11] |

Table 3: Lactobionated Dendrimers

| Drug | Drug Loading Content (w/w %) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| Paclitaxel | 10 | >95 | ~270 | - | [12] |

| Doxorubicin | ~5 molecules/dendrimer | - | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of lactobionated drug delivery systems.

General Experimental Workflow

The development of a lactobionated drug delivery system typically follows a standardized workflow, from synthesis and characterization to in vitro and in vivo evaluation.

Caption: General workflow for the development of lactobionated drug delivery systems.

Synthesis of Lactobionated Chitosan Nanoparticles

This protocol describes the synthesis of doxorubicin-loaded lactobionated chitosan nanoparticles via ionic gelation.

Materials:

-

Chitosan (low molecular weight)

-

Lactobionic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Sodium tripolyphosphate (TPP)

-

Doxorubicin hydrochloride (DOX)

-

Acetic acid

-

Dialysis membrane (MWCO 12 kDa)

Procedure:

-

Preparation of Lactobionated Chitosan (LA-CS):

-

Dissolve chitosan in 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.

-

Activate the carboxyl group of lactobionic acid by dissolving it in distilled water with EDC and NHS (molar ratio of LA:EDC:NHS = 1:1.2:1.2) and stirring for 30 minutes at room temperature.

-

Add the activated lactobionic acid solution to the chitosan solution and stir for 24 hours at room temperature.

-

Dialyze the resulting solution against distilled water for 3 days to remove unreacted reagents, followed by lyophilization to obtain LA-CS powder.

-

-

Preparation of DOX-loaded LA-CS Nanoparticles:

-

Dissolve the LA-CS powder in 1% acetic acid solution (1 mg/mL).

-

Prepare a TPP solution (1 mg/mL) in distilled water.

-

Add DOX solution to the LA-CS solution and stir for 30 minutes.

-

Add the TPP solution dropwise to the LA-CS/DOX mixture under constant magnetic stirring.

-

Continue stirring for 1 hour to allow for the formation of nanoparticles.

-

Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) and wash with distilled water to remove unloaded drug and excess TPP.

-

Characterization of Nanoparticles

4.3.1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):

-

Resuspend the nanoparticle pellet in deionized water.

-

Analyze the suspension using a Zetasizer instrument.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine the hydrodynamic diameter.

-

The zeta potential is measured by applying an electric field across the sample and measuring the direction and velocity of the charged particles.

4.3.2. Morphological Characterization (Transmission Electron Microscopy - TEM):

-

Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the grid to air-dry.

-

Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) to enhance contrast.

-

Observe the grid under a transmission electron microscope to visualize the shape and size of the nanoparticles.[13][14]

4.3.3. Determination of Drug Loading and Encapsulation Efficiency (HPLC):

-

Drug Loading (DL):

-

Lyophilize a known amount of the drug-loaded nanoparticle suspension.

-

Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the drug.

-

Quantify the amount of drug in the solution using a validated High-Performance Liquid Chromatography (HPLC) method.[15]

-

Calculate DL using the formula: DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

-

Encapsulation Efficiency (EE):

-

After nanoparticle synthesis, collect the supernatant after centrifugation.

-

Quantify the amount of free, unencapsulated drug in the supernatant using HPLC.[16]

-

Calculate EE using the formula: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

-

In Vitro Drug Release Study

-

Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 and pH 5.0 to simulate physiological and lysosomal conditions, respectively) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

-

Quantify the amount of drug released into the medium using HPLC.

-

Plot the cumulative percentage of drug released versus time.[17]

In Vitro Cellular Studies

4.5.1. Cell Culture:

-

Culture human hepatocellular carcinoma cells (e.g., HepG2), which overexpress ASGPR, in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

4.5.2. Cytotoxicity Assay (MTT Assay):

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control cells.[4]

4.5.3. Cellular Uptake Study:

-

Seed HepG2 cells in a suitable format (e.g., 24-well plate or on coverslips).

-

Incubate the cells with fluorescently labeled nanoparticles for different time points.

-

Wash the cells with cold PBS to remove non-internalized nanoparticles.

-

For quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorometer.

-

For qualitative analysis, fix the cells, stain the nuclei with DAPI, and visualize the intracellular distribution of the nanoparticles using confocal laser scanning microscopy.

In Vivo Studies

4.6.1. Animal Model:

-

Use an appropriate animal model, such as BALB/c mice bearing subcutaneous HepG2 tumors. All animal experiments should be conducted in accordance with institutional guidelines and approved by the animal care and use committee.

4.6.2. Biodistribution Study:

-

Administer the drug-loaded nanoparticles (often labeled with a fluorescent dye or radionuclide) to the tumor-bearing mice via intravenous injection.[19][20]

-

At predetermined time points, euthanize the mice and harvest the major organs (liver, tumor, heart, lungs, spleen, kidneys).

-

Quantify the accumulation of the nanoparticles in each organ by measuring the fluorescence intensity or radioactivity.

4.6.3. In Vivo Antitumor Efficacy:

-

Randomly divide the tumor-bearing mice into different treatment groups (e.g., saline, free drug, drug-loaded nanoparticles).

-

Administer the treatments intravenously at a predetermined dosing schedule.

-

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, apoptosis assays).

Conclusion

Sodium lactobionate is a powerful and versatile tool in the development of targeted drug delivery systems for liver diseases. Its ability to specifically engage the asialoglycoprotein receptor on hepatocytes enables the precise delivery of therapeutic agents, promising enhanced efficacy and reduced side effects. This technical guide has provided a comprehensive overview of the principles, quantitative data, and detailed experimental protocols associated with the use of sodium lactobionate in drug delivery. By understanding the underlying biological mechanisms and mastering the experimental techniques outlined herein, researchers can further advance the design and translation of these promising liver-targeting therapies.

References

- 1. Liposomes Co-Encapsulating Cisplatin/Mifepristone Improve the Effect on Cervical Cancer: In Vitro and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposomes Loaded with Cisplatin and Magnetic Nanoparticles: Physicochemical Characterization, Pharmacokinetics, and In-Vitro Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jmb.or.kr [jmb.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Chitosan‐based nanoscale systems for doxorubicin delivery: Exploring biomedical application in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release [mdpi.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. Preparation, characterization, and Co-delivery of cisplatin and doxorubicin-loaded liposomes to enhance anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microscopyinnovations.com [microscopyinnovations.com]

- 14. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]

- 15. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

- 19. Receptor-Targeted Nanoparticles for In Vivo Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology and Safety Profile of Sodium Lactobionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is a polyhydroxy acid (PHA) utilized in the pharmaceutical, cosmetic, and food industries for its stabilizing, moisturizing, and antioxidant properties. This technical guide provides a comprehensive overview of the available toxicological and safety data for sodium lactobionate. The collective evidence from acute toxicity studies and safety assessments of structurally related compounds indicates a very low toxicity profile. While specific data for subchronic, genetic, and reproductive toxicity are limited in publicly accessible literature, the established safety of its components (gluconic acid and galactose) and related salts supports its safe use in various applications. This document summarizes key toxicological endpoints, details standard experimental protocols, and presents logical workflows for safety assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Quantitative Data

The available data indicate that sodium lactobionate has a very low acute oral toxicity.

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | > 5,000 mg/kg | [1] |

Table 1: Acute Oral Toxicity of Sodium Lactobionate

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity of sodium lactobionate is typically evaluated following the OECD Guideline 423. This method uses a stepwise procedure with a small number of animals to classify the substance based on its lethal dose.

-

Test System: Wistar rats, typically nulliparous and non-pregnant females, are used. Animals are acclimated for at least 5 days before the study.

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30-70%.

-

Fasting: Prior to dosing, animals are fasted overnight (food is withheld, water is available ad libitum).

-

Dose Administration: The test substance is administered as a single dose by oral gavage. The starting dose is selected from a series of fixed levels (e.g., 300 mg/kg or 2000 mg/kg).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to examine for any pathological changes.

-

Endpoint: The study allows for the determination of the LD50 or the appropriate hazard classification. For sodium lactobionate, no mortality was observed at doses up to 2,000 mg/kg, leading to its classification in the lowest toxicity category.[2]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

References

Enzymatic Synthesis of Sodium Lactobionate: A Technical Guide

Introduction

Lactobionic acid (LBA), chemically known as 4-O-β-D-galactopyranosyl-D-gluconic acid, is a versatile polyhydroxy acid derived from the oxidation of lactose (B1674315).[1] Its sodium salt, sodium lactobionate (B10762962), is widely utilized in the pharmaceutical, cosmetic, and food industries for its exceptional chelating, antioxidant, and humectant properties.[2] While chemical synthesis methods exist, they often involve harsh conditions and can lead to lower product purity.[1] Biological production methods, particularly enzymatic synthesis, offer a more sustainable and highly specific alternative, operating under milder conditions and yielding a higher quality product.[1][3] This technical guide provides an in-depth overview of the core methodologies for the enzymatic synthesis of sodium lactobionate, targeting researchers and professionals in drug development and biotechnology.

The enzymatic approach primarily involves the selective oxidation of the aldehyde group in the glucose moiety of lactose to a carboxyl group, forming lactobiono-δ-lactone as an intermediate, which is subsequently hydrolyzed to lactobionic acid.[1] The final product, sodium lactobionate, is obtained by neutralizing the acid with a sodium base.

Core Enzymatic Systems

The bioconversion of lactose to lactobionic acid is catalyzed by several key enzymatic systems, available as isolated enzymes or within whole-cell biocatalysts.

1. Cellobiose (B7769950) Dehydrogenase (CDH)

Cellobiose dehydrogenase (CDH, EC 1.1.99.18) is an extracellular enzyme produced by various wood-degrading fungi, such as Ascomycota and Basidiomycota.[1] CDH contains a flavin domain for catalytic activity and a heme domain for electron transfer.[1] It effectively oxidizes the β-1-4 glycosidic bond in lactose to lactobion-δ-lactone, which then spontaneously hydrolyzes to lactobionic acid.[4][5]

To maintain high reaction rates, CDH requires an electron acceptor. While molecular oxygen can serve this role, the reaction is often slow.[6] Therefore, multi-enzymatic systems are commonly employed, coupling CDH with an enzyme like laccase and a redox mediator (e.g., ABTS - 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)).[1][4] The laccase regenerates the mediator, which in turn re-oxidizes the CDH, allowing the catalytic cycle to continue efficiently.[1][6]

2. Whole-Cell Biocatalysts

Using whole microbial cells as biocatalysts offers the advantage of utilizing complete, self-regenerating enzyme systems, which can be more cost-effective than using purified enzymes.

-

Zymomonas mobilis : This bacterium possesses a periplasmic enzyme complex consisting of glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL).[1][3] The GFOR enzyme oxidizes lactose to lactobion-δ-lactone while simultaneously reducing a co-substrate, typically fructose, to sorbitol. The lactone is then hydrolyzed to lactobionic acid by the GL enzyme.[1][7]

-

Pseudomonas taetrolens : Several species of Pseudomonas are capable of producing lactobionic acid. P. taetrolens utilizes a quinoprotein glucose dehydrogenase to convert lactose into lactobion-δ-lactone, which is then hydrolyzed by a lactonase.[1][2] This bacterium can utilize whey, a lactose-rich byproduct of the dairy industry, as a substrate.[2][8]

3. Other Enzymatic Systems

Other enzymes such as carbohydrate oxidase and pyranose dehydrogenase also contribute to lactobionic acid synthesis.[1][9] For instance, a carbohydrate oxidase can be used to convert lactose, and the co-product hydrogen peroxide can be decomposed into oxygen and water by adding catalase. This process regenerates oxygen, which is essential for the primary enzymatic reaction.[9]

Experimental Protocols & Methodologies

Detailed protocols are crucial for the successful enzymatic synthesis of sodium lactobionate. Key stages include biocatalyst preparation (including immobilization), the enzymatic reaction itself, and downstream purification.

Protocol 1: Biocatalyst Immobilization

Immobilization is a key strategy to enhance enzyme stability, enable reuse, and facilitate continuous production, thereby improving the process's economic viability.[1][3]

A. Immobilization of Whole Cells (Zymomonas mobilis) in Calcium Alginate Beads

This protocol is adapted for encapsulating microbial cells for use in bioreactors.[3][7]

-

Cell Culture : Cultivate Zymomonas mobilis in a suitable medium (e.g., 20 g/L glucose, 10 g/L yeast extract, 1 g/L KH₂PO₄, 1 g/L (NH₄)₂SO₄, and 0.5 g/L MgSO₄·7H₂O) at 30°C for 24 hours.[10] Harvest the cells by centrifugation.

-

Alginate Mixture Preparation : Prepare a sterile sodium alginate solution (e.g., 2-4% w/v) in deionized water. Mix the harvested cell paste with the sodium alginate solution to achieve a desired cell concentration (e.g., 25 g/L).[11]

-

Bead Formation : Extrude the cell-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.1-0.2 M CaCl₂). This can be done using a syringe or a peristaltic pump for uniform bead size.[3] The droplets will instantly form gel beads upon contact with the calcium ions.

-

Curing and Washing : Allow the beads to harden in the CaCl₂ solution for 1-2 hours with gentle agitation.[3] Collect the beads by decantation and wash them thoroughly with sterile deionized water to remove excess calcium and unentrapped cells.[3] The immobilized cells are now ready for use in the bioconversion reaction.

B. Covalent Immobilization of Enzymes (CDH/Laccase) on Chitosan (B1678972) Support

This method involves covalently bonding enzymes to a solid support, providing a robust biocatalyst.[3]

-

Support Activation : Activate chitosan microspheres with a crosslinking agent like glutaraldehyde (B144438). Suspend the chitosan support in a phosphate (B84403) buffer solution and add glutaraldehyde (e.g., 2.5% v/v). React for several hours at room temperature.

-

Enzyme Binding : Wash the activated support to remove excess glutaraldehyde. Add the enzyme solution (e.g., Cellobiose Dehydrogenase or Laccase) to the activated support and incubate for 4-12 hours at 4°C with gentle agitation.[3] This allows covalent bonds to form between the aldehyde groups on the support and amino groups on the enzyme.

-

Blocking and Washing : After incubation, remove the support from the enzyme solution. To block any remaining reactive aldehyde groups, incubate the support in a solution of 1 M ethanolamine (B43304) or Tris buffer (pH 8.0) for 1-2 hours.[3] Finally, wash the immobilized enzyme thoroughly with buffer to remove any non-covalently bound enzyme.

Protocol 2: Enzymatic Reaction for Lactobionic Acid Production

A. Whole-Cell Bioconversion using Immobilized P. taetrolens

-

Inoculum Preparation : Inoculate a flask containing Tryptone Soya broth with P. taetrolens from an agar (B569324) plate. Incubate on an orbital shaker (250 rpm) at 30°C for 24 hours.[2]

-

Bioreactor Setup : Prepare a bioreactor with a substrate medium containing whey (as a lactose source).[2] Maintain the temperature at 30°C and pH at 6.5-6.7.[2][12] Aeration can be supplied at a rate of 1 L/min with mixing at 120-350 rpm.[2][8]

-

Reaction : Introduce the immobilized P. taetrolens cells into the bioreactor. The reaction typically proceeds for 24 to 144 hours.[2][8] The pH is maintained by the controlled addition of a base (e.g., NaOH or KOH), which also forms the corresponding lactobionate salt.

-

Monitoring : Periodically take samples to analyze the concentration of lactose and lactobionic acid using High-Performance Liquid Chromatography (HPLC).[4][8]

B. Multi-Enzymatic Synthesis using CDH and Laccase

-

Reaction Mixture : Prepare a solution containing lactose (e.g., 4.8% w/v) in a suitable buffer (e.g., sodium citrate, pH 4.5-5.5).[6][13]

-

Enzyme and Mediator Addition : Add Cellobiose Dehydrogenase (CDH) and Laccase to the reaction mixture. The ratio of enzymes can be optimized, for example, a 5-fold excess of laccase activity over CDH activity.[13] Add a redox mediator such as ABTS or DCIP (2,6-dichloro-indophenol).[4][5]

-

Reaction Conditions : Incubate the reaction mixture at a controlled temperature, typically between 30°C and 50°C, with agitation.[4][13] The higher temperature often results in a better yield.[4]

-

Analysis : Monitor the conversion of lactose to lactobionic acid over time (e.g., 24 hours) using HPLC.[4]

Protocol 3: Downstream Processing and Purification

After the bioconversion is complete, the lactobionic acid (as sodium lactobionate) must be separated and purified.[14][15]

-

Biomass Removal : Centrifuge the reaction broth at high speed (e.g., 15,000 rpm for 10 minutes) to remove microbial cells or the immobilized biocatalyst.[15] This is followed by microfiltration (e.g., using a 0.45 µm filter) to eliminate any remaining cell debris and endotoxins.[15][16]

-

Decolorization : Treat the clarified supernatant with activated carbon to remove color and other soluble organic impurities.[15][16] The mixture is stirred and then centrifuged again to remove the carbon particles.

-

Precipitation with Ethanol (B145695) : Concentrate the solution using a rotary evaporator to increase the lactobionate concentration.[16] Slowly add cold 96% (v/v) ethanol (e.g., 3 volumes of ethanol to 1 volume of concentrate) while stirring continuously in an ice bath.[14][16] This causes the sodium lactobionate to precipitate out of the solution.

-

Product Recovery : Collect the white precipitate by filtration or centrifugation. Wash the precipitate with cold ethanol and then dry it under vacuum to obtain a fine white powder of sodium lactobionate. This method can yield a product with a purity of up to 95 ± 2%.[14]

-

(Optional) Ion-Exchange Chromatography : For higher purity, the lactobionate solution can be passed through an ion-exchange chromatography column. A strong acid cation exchanger (e.g., Amberlite FPC23 H) can be used to convert sodium lactobionate to lactobionic acid, or an anion exchanger can be used to bind the lactobionate, separating it from other components.[15][16]

Quantitative Data Summary

The efficiency of enzymatic synthesis varies significantly with the chosen biocatalyst and reaction conditions.

Table 1: Comparison of Enzymatic Systems for Lactobionic Acid Production

| Biocatalyst System | Substrate(s) | Key Conditions | Max LBA Concentration / Yield | Reference(s) |

| Immobilized Zymomonas mobilis | Lactose, Fructose | pH 6.4-6.8, 39-43°C | ~510 mmol/L | [7] |

| Pseudomonas taetrolens (Free cells) | Whey-derived Lactose | 30°C, pH 6.7, 50 hours | Highest at 25% inoculum addition | [2] |

| Pseudomonas taetrolens (Microencapsulated) | Whey | 30°C, 24 hours | 22.03 mg/cm³ | [8] |

| Recombinant E. coli (expressing GFOR) | Whey-derived Lactose | 24 hours | 3.2 mg/mL | [10] |

| CDH / Laccase System (Pycnoporus sp.) | Lactose | Shaking flask fermentation | 96% yield, 3.1 g/L/h productivity | [17] |

| CDH / Laccase / ABTS System | Lactose | 50°C | >3x yield compared to no mediator | [4] |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz DOT language illustrate the core processes.

Diagram 1: General Enzymatic Oxidation of Lactose

Caption: The two-step conversion of lactose to lactobionic acid.

Diagram 2: CDH-Laccase Multi-Enzyme System

Caption: Electron transfer in the CDH-Laccase system for LBA synthesis.

Diagram 3: Experimental Workflow for Production and Purification

Caption: Workflow from bioconversion to purified sodium lactobionate.

References

- 1. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review [mdpi.com]

- 2. The Utilization of Pseudomonas taetrolens to Produce Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Multi-Enzymatic Synthesis of Lactobionic Acid Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Production of Cellobionate from Cellulose Using an Engineered Neurospora crassa Strain with Laccase and Redox Mediator Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High lactobionic acid production by immobilized Zymomonas mobilis cells: a great step for large-scale process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Lactobionic Acid in Whey-Containing Medium by Microencapsulated and Free Bacteria of Pseudomonas taetrolens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20070154595A1 - Enzymatic process for obtaining increased yield of lactobionic acid - Google Patents [patents.google.com]

- 10. Lactobionic acid production by glucose–fructose oxidoreductase from Zymomonas mobilis expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of production, purification and lyophilisation of cellobiose dehydrogenase by Sclerotium rolfsii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Production of lactobionic acid from lactose using the cellobiose dehydrogenase-3-HAA-laccase system from Pycnoporus sp. SYBC-L10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Sodium Lactobionate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lactobionate (B10762962), the sodium salt of lactobionic acid, is an excipient of increasing importance in the pharmaceutical and biotechnology sectors. Its utility as a stabilizer, cryoprotectant, and component in drug delivery systems is intrinsically linked to the physicochemical properties of its aqueous solutions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of sodium lactobionate solutions, including density, viscosity, refractive index, electrical conductivity, osmotic pressure, and stability. Quantitative data from peer-reviewed literature is presented in structured tables for comparative analysis. Detailed experimental protocols for the determination of these properties are provided to aid in the design and execution of further research. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals working with sodium lactobionate.

Introduction

Sodium lactobionate is a disaccharide derivative formed from gluconic acid and galactose. Its structure, featuring multiple hydroxyl groups and a carboxylate moiety, imparts unique properties that are highly desirable in pharmaceutical formulations. Understanding the behavior of sodium lactobionate in aqueous solutions is critical for optimizing its performance in various applications, from stabilizing protein-based therapeutics to serving as a key component in organ preservation solutions. This guide delves into the fundamental physicochemical properties that govern the behavior of sodium lactobionate solutions.

Density

The density of a solution is a fundamental property that influences various aspects of formulation development, including fill volume accuracy and mass transfer calculations.

Quantitative Data

The density of aqueous sodium lactobionate solutions increases with increasing concentration and decreases with increasing temperature.[1][2][3] This behavior is expected as the addition of a solute increases the mass per unit volume, and thermal expansion causes the volume to increase with temperature.

| Concentration (mol·kg⁻¹) | Temperature (K) | Density (g·cm⁻³) |

| 0.0251 | 288.15 | 1.0063 |

| 0.0251 | 298.15 | 1.0035 |

| 0.0251 | 308.15 | 1.0001 |

| 0.0251 | 318.15 | 0.9961 |

| 0.0251 | 323.15 | 0.9939 |

| 0.100 | 288.15 | 1.0181 |

| 0.100 | 298.15 | 1.0151 |

| 0.100 | 308.15 | 1.0116 |

| 0.100 | 318.15 | 1.0076 |

| 0.100 | 323.15 | 1.0054 |

| 0.201 | 288.15 | 1.0333 |

| 0.201 | 298.15 | 1.0301 |

| 0.201 | 308.15 | 1.0265 |

| 0.201 | 318.15 | 1.0224 |

| 0.201 | 323.15 | 1.0201 |

Table 1: Density of Aqueous Sodium Lactobionate Solutions at Various Concentrations and Temperatures. Data extracted from the Journal of Chemical & Engineering Data.[2][3]

Experimental Protocol: Density Measurement

The determination of solution density is typically performed using a vibrating tube densitometer.

Caption: Workflow for Density Measurement.

Methodology:

-

Solution Preparation: Aqueous solutions of sodium lactobionate are prepared gravimetrically using an analytical balance to achieve precise molal concentrations.[4]

-

Calibration: The vibrating tube densitometer is calibrated using dry air and ultrapure, degassed water at the desired experimental temperatures.[4]

-